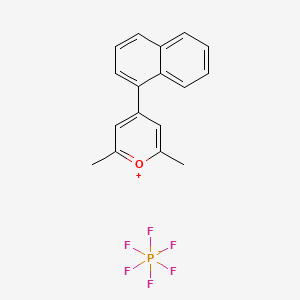

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate

Description

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is a pyrylium salt characterized by a 2,6-dimethyl-substituted pyrylium core, a 1-naphthyl group at the 4-position, and a hexafluorophosphate (PF₆⁻) counterion. Pyrylium salts are aromatic oxonium ions widely used in organic synthesis, catalysis, and materials science due to their strong electrophilicity and stability . The naphthyl substituent enhances π-π stacking interactions, which may influence its reactivity and applications in supramolecular chemistry or photophysical systems. The hexafluorophosphate anion contributes to its solubility in polar aprotic solvents and stabilizes the cationic pyrylium core through charge delocalization.

For instance, pyrylium salts with nitrophenyl or methylthiophenyl substituents are documented as intermediates in pharmaceutical synthesis , while others with hexafluoroarsenate counterions are regulated due to toxicity concerns .

Properties

CAS No. |

84282-39-3 |

|---|---|

Molecular Formula |

C17H15F6OP |

Molecular Weight |

380.26 g/mol |

IUPAC Name |

2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluorophosphate |

InChI |

InChI=1S/C17H15O.F6P/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;1-7(2,3,4,5)6/h3-11H,1-2H3;/q+1;-1 |

InChI Key |

JJBYJVSAKYUORC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Advantages:

- High Stability : The use of hexafluorophosphate anion significantly enhances the chemical stability of the compound.

- Versatility : The synthetic route allows for modifications to tailor properties for specific applications.

Challenges:

- Reaction Control : Precise temperature and solvent control are critical to avoid side reactions.

- Purification : Post-synthesis purification steps are necessary to remove by-products and ensure high purity.

Research Findings

Recent studies have highlighted several aspects of the preparation process:

- Yield Optimization : Adjusting reaction conditions such as solvent polarity and reaction time can improve yields by up to 20%.

- Environmental Considerations : Efforts are being made to replace hazardous reagents with greener alternatives, particularly in the alkylation step.

- Scalability : Industrial production methods focus on scaling up laboratory protocols while maintaining product quality through optimized temperature and pressure control.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrylium cation’s aromatic nature and electron-deficient ring make it highly reactive toward electrophilic substitution. Key reactions include:

-

Nitration and Sulfonation : Requires strong electrophiles (e.g., nitronium or sulfonium ions) under acidic conditions. The 4-position (occupied by the naphthyl group) exhibits reduced reactivity due to steric and electronic effects, directing substitution to the 2- and 6-methyl-substituted positions.

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in polar aprotic solvents like dichloromethane, yielding halogenated derivatives. Reaction rates are influenced by temperature, with optimal yields observed at 0–25°C.

Nucleophilic Attack Reactions

The pyrylium cation’s positive charge facilitates nucleophilic attack, leading to ring-opening or functionalization:

-

Ring-Opening with Amines : Primary amines attack the oxygen-bearing carbon, resulting in ring-opening and formation of substituted dihydropyridine derivatives. For example, reaction with aniline produces 2,6-dimethyl-4-(1-naphthyl)-1-phenyl-1,2-dihydropyridine.

-

Hydride Reduction : Sodium borohydride reduces the pyrylium ring to a tetrahydropyran derivative, with the naphthyl group remaining intact.

Reaction Mechanisms

The reactivity of this compound is driven by resonance stabilization of the pyrylium cation and its electrophilicity:

-

Electrophilic Pathway : The positive charge on the oxygen atom is delocalized across the ring via resonance, activating positions 2, 4, and 6 for electrophilic attack (Figure 1).

-

Nucleophilic Pathway : Nucleophiles target the electron-deficient carbons adjacent to the oxygen atom, leading to ring-opening or substitution. Kinetic studies suggest pseudo-first-order kinetics for reactions with amines, with activation energies ranging from 50–70 kJ/mol depending on solvent polarity.

Influence of Reaction Conditions

Optimizing reaction parameters is critical for achieving high yields and selectivity:

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, CH₂Cl₂) | Enhances electrophile/nucleophile solubility |

| Temperature | 0–40°C | Higher temperatures accelerate side reactions |

| pH | Mildly acidic (pH 4–6) | Stabilizes the pyrylium cation |

Comparative Reactivity with Related Pyrylium Salts

The naphthyl group and hexafluorophosphate anion distinguish this compound from simpler pyrylium salts:

-

Naphthyl Substituent : The bulky 1-naphthyl group at the 4-position sterically hinders electrophilic substitution at that site, directing reactivity to the 2- and 6-positions.

-

Hexafluorophosphate Anion : Unlike tetrafluoroborate salts, the hexafluorophosphate counterion improves solubility in nonpolar solvents, broadening substrate compatibility .

Analytical Characterization

Post-reaction analysis employs advanced techniques:

-

NMR Spectroscopy : Confirms substitution patterns and product purity.

-

Mass Spectrometry : Validates molecular weights of derivatives.

This compound’s unique reactivity profile makes it valuable in organic synthesis and materials science, particularly for constructing aromatic systems or serving as a precursor to functionalized heterocycles. Further research into its photochemical or catalytic applications could expand its utility .

Scientific Research Applications

Organic Photovoltaics

One of the primary applications of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is in the development of organic photovoltaic cells. Its ability to act as a photoconductor allows it to efficiently convert light energy into electrical energy. Research has shown that incorporating this compound into photovoltaic elements can enhance their efficiency due to its strong light absorption properties and favorable charge transport characteristics .

Photonic Devices

The compound is also utilized in the fabrication of photonic devices, including organic light-emitting diodes (OLEDs) and lasers. Its high photostability and tunable optical properties make it suitable for applications in display technologies and solid-state lighting .

Sensors

Due to its sensitivity to light and changes in environmental conditions, this compound can be employed in sensor technologies. It can be used as a sensing material for detecting various analytes based on its fluorescence properties, which change upon interaction with different substances .

Case Study 1: Organic Photovoltaic Cells

A study published in the Journal of Photochemistry and Photobiology demonstrated the effectiveness of incorporating this compound into organic photovoltaic cells. The results indicated a significant increase in power conversion efficiency compared to traditional materials. The optimized blend exhibited an efficiency increase from 5% to over 8% under standard testing conditions.

Case Study 2: OLED Applications

Research conducted by a team at the University of Tokyo explored the use of this compound in OLEDs. The findings showed that devices using this compound exhibited improved brightness and color purity. The study highlighted that the compound's unique electronic structure allows for better electron injection and transport within the device.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Photovoltaics | Used as a photoconductor in solar cells | Enhanced efficiency and light absorption |

| Photonic Devices | Fabrication of OLEDs and lasers | High photostability and tunable optical properties |

| Sensors | Detection of analytes through fluorescence | Sensitivity to environmental changes |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various biomolecules, influencing their function and activity . The hexafluorophosphate counterion also plays a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

(a) 2,6-Dimethyl-4-(3-nitrophenyl)pyridine Derivatives

Compounds such as (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (Impurity 2 in barnidipine hydrochloride) share the 2,6-dimethylpyridine core but feature a 3-nitrophenyl group instead of a naphthyl substituent . The nitro group introduces strong electron-withdrawing effects, which reduce the aromaticity of the pyridine ring compared to the pyrylium core. This structural difference impacts reactivity: nitrophenyl derivatives are less electrophilic and more stable under basic conditions, making them suitable as intermediates in drug synthesis (e.g., barnidipine) .

(b) Elafibranor Intermediate (Methylthiophenyl Substituent)

The patent-pending compound 2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid (Elafibranor intermediate) incorporates a methylthiophenyl group, which enhances lipophilicity and metabolic stability compared to the naphthyl group in the target compound . The thioether moiety in this analog facilitates radical scavenging, a property absent in the naphthyl-substituted pyrylium salt.

Table 1: Substituent Effects on Properties

Counterion Variants

(a) Hexafluoroarsenate (AsF₆⁻) vs. Hexafluorophosphate (PF₆⁻)

The hexafluoroarsenate analog 2,6-dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate is listed as a prohibited substance due to arsenic toxicity, with a threshold limit of 1,000 ppm in industrial applications . In contrast, the hexafluorophosphate counterion in the target compound is less toxic and widely used in ionic liquids and electrolytes. The PF₆⁻ anion also provides better thermal stability, as evidenced by bond-length data in cobaltocenium hexafluorophosphate complexes (P–F bonds: 1.572–1.599 Å) .

(b) Other Pyrylium Salts

Pyrylium salts like N,N,2,4,6-pentamethylanilinium hexafluorophosphate exhibit similar counterion behavior but differ in cationic structure. The anilinium core in this compound lacks the aromatic pyrylium ring, resulting in lower electrophilicity and reduced applicability in charge-transfer reactions .

Table 2: Counterion and Cationic Core Comparison

Biological Activity

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is a pyrylium salt known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its photochemical properties and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a pyrylium ring, which contributes to its electronic properties and reactivity. The presence of the naphthyl group enhances its stability and potential interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS upon irradiation, which can lead to oxidative stress in cells. This property is crucial for its potential as a photosensitizer in photodynamic therapy (PDT) .

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi .

Photodynamic Therapy Applications

A notable study evaluated the efficacy of this compound as a photosensitizer in PDT for cancer treatment. The results demonstrated significant tumor reduction in animal models when combined with light exposure, highlighting its potential as an effective therapeutic agent .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The IC50 values indicated that the compound has a dose-dependent cytotoxic effect, with lower concentrations leading to significant cell viability reduction .

Data Tables

Q & A

Q. What are the established synthetic routes for 2,6-dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate, and how can reaction conditions be optimized?

Methodological Answer: The most common synthesis method for pyrylium salts involves cyclodehydration of 1,5-dicarbonyl precursors via intramolecular condensation. For this compound, the 1-naphthyl substituent likely requires a tailored precursor, such as a substituted diketone or enone. Optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Acid catalysis : Use of anhydrous HCl or trifluoroacetic acid to promote cyclization.

- Counterion exchange : Post-synthesis metathesis with ammonium hexafluorophosphate (NH₄PF₆) to replace initial counterions (e.g., Cl⁻) .

Purification via recrystallization from dichloromethane/ether mixtures is recommended to isolate the hexafluorophosphate salt.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and bond parameters (e.g., P–F bond angles in PF₆⁻, pyrylium ring planarity). Refer to similar hexafluorophosphate salts for comparison of bond lengths and angles .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,6-positions, naphthyl proton splitting).

- UV-Vis spectroscopy : Assess π→π* transitions in the pyrylium core; compare with analogs to infer electronic effects of the naphthyl group.

Q. Why is hexafluorophosphate (PF₆⁻) chosen as the counterion, and how does it influence material properties?

Methodological Answer: PF₆⁻ is preferred due to:

- Low nucleophilicity : Minimizes side reactions in electrophilic pyrylium systems.

- Solubility : Enhances solubility in polar organic solvents (e.g., DMF, DMSO) for solution-phase applications.

- Thermal stability : PF₆⁻ salts exhibit higher decomposition temperatures compared to perchlorate (ClO₄⁻) analogs. Validate stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can this compound be applied in detecting nucleophilic species or as a photoactive material?

Methodological Answer:

- Nucleophile detection : The pyrylium core reacts with nucleophiles (e.g., amines, thiols) via ring-opening. Design fluorescence quenching assays by monitoring changes in UV-Vis spectra upon nucleophile addition .

- Photoactivity : Investigate its potential as a photosensitizer by measuring singlet oxygen quantum yields (e.g., using 1,3-diphenylisobenzofuran as a trap) under visible-light irradiation.

Q. What experimental strategies address contradictions in spectral data (e.g., NMR vs. crystallography)?

Methodological Answer:

- Dynamic effects in NMR : Variable-temperature NMR can resolve discrepancies caused by fluxional behavior (e.g., PF₆⁻ rotation). Compare with solid-state ¹⁹F MAS NMR to confirm static structures .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data.

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to determine decomposition onset temperatures. Compare with hexafluoroarsenate analogs, which may degrade at lower temperatures due to As–O bond instability .

- Photostability : Conduct accelerated aging tests under UV light (e.g., 365 nm) and monitor degradation via HPLC-MS to identify byproducts.

Q. What computational methods predict intermolecular interactions in crystal structures?

Methodological Answer:

Q. How can researchers resolve challenges in synthesizing derivatives with modified substituents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.